Deramciclane

Generalized Anxiety Disorder Clinical Trial Anxiolytic Efficacy

Deramciclane (EGIS-3886) is a camphor-derived, non-benzodiazepine serotonergic compound developed for anxiety disorder research. Unlike GABAergic anxiolytics, it uniquely combines potent 5-HT2A antagonism (Kᵢ 8.7–27 nM) with 5-HT2C inverse agonism (EC₅₀ 93 nM) and no direct receptor stimulation. Key advantages include a ≥5-fold safety margin between anxiolytic and dopaminergic effects in rodent models, 79% receptor occupancy without down-regulation after 14-day chronic treatment, 36–44% oral bioavailability, and a 26.6 h elimination half-life. Ideal for Vogel conflict, elevated plus maze, and social interaction paradigms (0.5–10 mg/kg) and CYP2D6 inhibition benchmarking studies.

Molecular Formula C20H31NO
Molecular Weight 301.5 g/mol
CAS No. 120444-71-5
Cat. No. B039774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeramciclane
CAS120444-71-5
Synonyms2-phenyl-2-(dimethylaminoethoxy)-1,7,7-trimethylbicyclo(2.2.1)heptane hemifumarate
deramciclane
deramciclane, (1R,2S,4R)-isomer
deramciclane, (endo-EGYT 3886)-isomer
EGIS 3886
EGIS-3886
EGIS3886
EGYT 3886
EGYT-3886
N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo(2.2.1)hept-2-yl)oxy)ethamine
Molecular FormulaC20H31NO
Molecular Weight301.5 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C
InChIInChI=1S/C20H31NO/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16/h6-10,17H,11-15H2,1-5H3/t17-,19-,20+/m1/s1
InChIKeyQOBGWWQAMAPULA-RLLQIKCJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deramciclane (CAS 120444-71-5): A Non-Benzodiazepine 5-HT2A/2C Antagonist for Anxiolytic Research


Deramciclane (CAS 120444-71-5, also known as EGIS-3886) is a camphor-derived, non-benzodiazepine anxiolytic compound that acts as a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors with inverse agonist properties at the 5-HT2C subtype [1][2]. It exhibits high binding affinity for 5-HT2A/2C receptors (Kᵢ = 8.7–27 nM) and displays a receptor binding profile similar to ritanserin [3][4]. Unlike benzodiazepines, deramciclane does not primarily target GABAergic neurotransmission, offering a distinct mechanistic approach to anxiety disorder research [1].

Why Deramciclane (120444-71-5) Cannot Be Substituted with Other 5-HT2 Antagonists


Deramciclane exhibits a unique combination of 5-HT2A antagonism and 5-HT2C inverse agonism that distinguishes it from other serotonergic anxiolytics [1]. In head-to-head preclinical comparisons, deramciclane demonstrates at least a 5-fold safety margin between anxiolytic and neuroleptic-like dopaminergic effects in rats, whereas structurally related 5-HT2 antagonists like ritanserin exhibit different dopamine modulation profiles [2]. The compound's inverse agonist activity at 5-HT2C receptors (EC₅₀ = 93 nM) without direct stimulatory agonism represents a specific pharmacological signature not shared by all 5-HT2A/2C ligands [3]. Additionally, deramciclane shows a moderate affinity for dopamine D2 receptors and negligible interaction with adrenergic receptors, a binding profile that diverges from other in-class compounds and may influence both efficacy and side-effect liability [4].

Quantitative Differentiation of Deramciclane (120444-71-5) from Comparators: Evidence-Based Procurement Guide


Clinical Efficacy in GAD: 60 mg/day Deramciclane Achieves Statistical Significance vs. Placebo

In a Phase II, double-blind, placebo-controlled trial (n=208), deramciclane at 60 mg/day (in two divided doses) demonstrated statistically significant improvement on the Hamilton Anxiety Rating Scale (HAM-A) total score compared to placebo after 8 weeks of treatment (p=0.024) [1]. The 30 mg/day dose showed a clear trend toward significance (p=0.059) [1]. On the HAM-A psychic anxiety factor, both 30 mg/day and 60 mg/day treatment groups showed significant improvements compared to placebo (p<0.05) [1]. In contrast, subsequent Phase III studies failed to replicate this efficacy, with combined results from three Phase III trials conducted in Europe and the US showing no statistically significant efficacy [2].

Generalized Anxiety Disorder Clinical Trial Anxiolytic Efficacy

Preclinical Safety Margin: 5-Fold Separation Between Anxiolytic and Neuroleptic Doses

In a direct comparative microdialysis study in freely moving rats, deramciclane (3, 10, and 30 mg/kg) was compared head-to-head with ritanserin (1 mg/kg) and buspirone (5 mg/kg) for effects on extracellular dopamine in nucleus accumbens and striatum [1]. Deramciclane at 3 and 10 mg/kg showed no significant effect on dopamine levels, whereas the 30 mg/kg dose significantly increased accumbal dopamine (p<0.05) [1]. The study concluded that there is at least a 5-fold margin between the anxiolytic and neuroleptic-like doses of deramciclane in rats [1]. In contrast, ritanserin and buspirone exhibited different dopaminergic modulation patterns, and buspirone increased DOPAC and HVA levels similarly to the highest deramciclane dose [1].

Dopaminergic Effects Safety Margin Preclinical Toxicology

Receptor Occupancy Without Down-Regulation: Chronic Deramciclane Does Not Alter 5-HT2C Binding

Quantitative receptor autoradiography studies demonstrated that single doses of deramciclane (0.5 mg/kg and 10 mg/kg) resulted in maximal 5-HT2C receptor occupancy of up to 45% and 79%, respectively, in the rat choroid plexus [1]. Deramciclane treatment also resulted in 5-HT2A receptor occupancy of up to 78% [1]. Notably, chronic (14 days) treatment with 0.5 mg/kg or 10 mg/kg deramciclane did not alter [¹²⁵I]DOI (agonist) or [³H]mesulergine (antagonist) binding to 5-HT2C receptors compared to saline-treated controls [1]. Similarly, chronic treatment had no significant effect on 5-HT2A receptor agonist binding levels [1]. This contrasts with many serotonergic agents that induce receptor down-regulation upon chronic administration.

Receptor Regulation Inverse Agonism Chronic Treatment

CYP2D6 Inhibition: Deramciclane Is a Weaker Inhibitor than Paroxetine

In a randomized, double-blind, crossover clinical study (n=15 healthy subjects), the effect of deramciclane (60 mg/day for 8 days) on CYP2D6 activity was directly compared to paroxetine (20 mg/day), a known strong CYP2D6 inhibitor, using desipramine (100 mg single dose) as the probe substrate [1]. Repeated administration of deramciclane doubled the AUC of desipramine (p<0.001), whereas paroxetine caused a 4.8-fold increase in desipramine AUC (p<0.001) [1]. The AUC ratio of 2-OH-desipramine/desipramine was decreased by 39% (p<0.001) by deramciclane and by 74% (p<0.001) by paroxetine [1]. Significant correlations were observed between drug concentrations and the magnitude of desipramine AUC increase (deramciclane: r=0.51, p=0.0498; paroxetine: r=0.84, p<0.001) [1].

Drug-Drug Interaction Cytochrome P450 CYP2D6

Withdrawal Safety: No Withdrawal Reactions on Abrupt Discontinuation

In the 8-week, placebo-controlled Phase II clinical trial (n=208), patients were assessed for withdrawal reactions at the end of the study (week 8) and during a 2-week placebo wash-out period using the Physician's Withdrawal Checklist (34 items) [1]. No withdrawal reactions were observed on abrupt discontinuation of deramciclane at any dose (10, 30, or 60 mg/day) [1]. Adverse events were reported at a similar frequency across all four treatment groups, with headache being the most commonly reported event [1]. This contrasts with benzodiazepine anxiolytics, which are associated with well-documented withdrawal syndromes upon abrupt discontinuation.

Discontinuation Syndrome Tolerability Physical Dependence

Optimal Research Applications for Deramciclane (120444-71-5) Based on Quantitative Evidence


Preclinical Anxiety Modeling Requiring Wide Safety Margin

Researchers conducting rodent anxiety models (e.g., Vogel conflict test, social interaction, elevated plus maze) can utilize deramciclane within the 0.5–10 mg/kg dose range, where anxiolytic efficacy has been demonstrated without significant dopaminergic modulation. The at least 5-fold margin between anxiolytic and neuroleptic-like doses allows for experimental designs requiring extended dose-response curves with minimal confounding motor or reward-pathway effects [1][2].

Chronic Serotonergic Pharmacology Studies Without Receptor Down-Regulation Confounds

Investigators studying long-term serotonergic modulation can leverage deramciclane's unique property of maintaining high receptor occupancy (up to 79% at 5-HT2C, up to 78% at 5-HT2A) without inducing receptor down-regulation following 14-day chronic treatment. This enables cleaner interpretation of chronic administration effects, as adaptive receptor changes common to many 5-HT2 ligands are absent [3].

Drug-Drug Interaction Studies with CYP2D6 Substrates

Deramciclane serves as a useful tool compound for CYP2D6 inhibition studies due to its quantified, moderate inhibitory effect (2-fold increase in desipramine AUC). The direct comparative data against paroxetine (4.8-fold increase) provides a benchmark for calibrating in vitro-in vivo extrapolation models and for studying moderate vs. strong CYP2D6 inhibition in polypharmacy research contexts [4].

Anxiolytic Development Programs with Non-Benzodiazepine Mechanism

Pharmaceutical development programs seeking non-GABAergic anxiolytic candidates can employ deramciclane as a reference standard for 5-HT2A/2C antagonist/inverse agonist pharmacology. The compound's established oral bioavailability (36–44%), long elimination half-life (26.6 hours), and absence of benzodiazepine-like withdrawal syndrome provide a differentiated benchmark for novel serotonergic anxiolytic development [5][6].

Quote Request

Request a Quote for Deramciclane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.